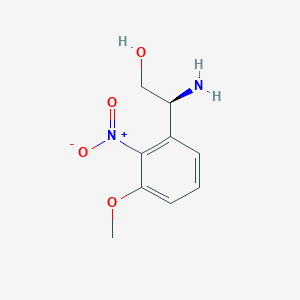
2-Amino-2-(6-quinolyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(quinolin-6-yl)propan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(quinolin-6-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base to form the corresponding quinoline derivative. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield 2-amino-2-(quinolin-6-yl)propan-1-ol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(quinolin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid
Reduction: Reduced quinoline derivatives
Substitution: N-alkylated quinoline derivatives
Scientific Research Applications
2-amino-2-(quinolin-6-yl)propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-2-(quinolin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The amino group allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(quinolin-2-yl)propan-1-ol: Similar structure but with the amino group at the 2-position of the quinoline ring.
Quinoline-2-carboxylic acid: Lacks the amino and hydroxyl groups but retains the quinoline core.
6-methoxyquinoline: Contains a methoxy group instead of the amino and hydroxyl groups.
Uniqueness
2-amino-2-(quinolin-6-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields .
Properties
CAS No. |
1270341-08-6 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-amino-2-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3 |
InChI Key |
SRPYPRKQVGOKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


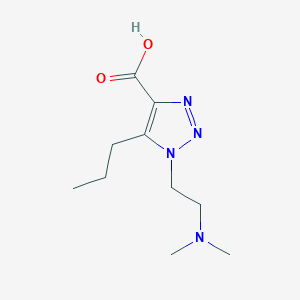

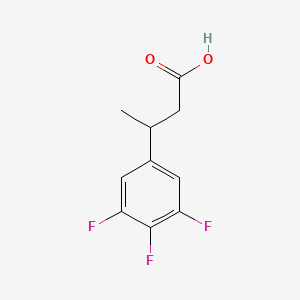
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

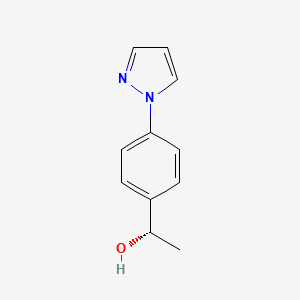
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
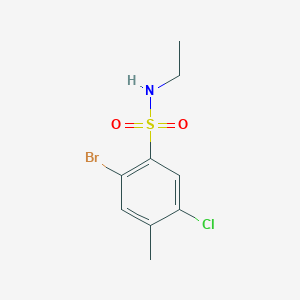
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
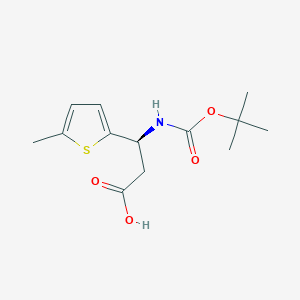
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
